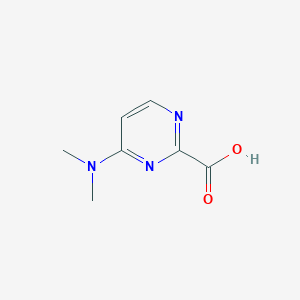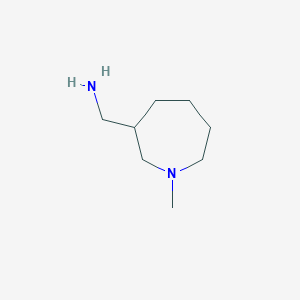
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Antiarrhythmic Agents : A study by Oinuma et al. (1990) describes the synthesis of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective class III antiarrhythmic agents. These compounds were produced through a modified Michael reaction and alkylation processes, demonstrating their potential in medicinal chemistry applications (Oinuma et al., 1990).
Bioconjugate Chemistry
- Sulfomethylation of Polyazamacrocycles : Research by van Westrenen and Sherry (1992) involved the sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite. This study highlights the potential of 3-(3-Methanesulfonyl-phenyl)-piperidine derivatives in creating mixed-side-chain macrocyclic chelates for biochemical applications (van Westrenen & Sherry, 1992).
Organic Syntheses
- Reactions with Iminium Ions : Arnold et al. (2003) explored nucleophile-promoted alkyne-iminium ion cyclizations involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine. This research adds to the understanding of organic synthesis processes, particularly in the formation of complex organic compounds (Arnold et al., 2003).
Enzyme Inhibition Studies
- Selective Na+/H+ Exchange Inhibitors : Weichert et al. (1997) discuss the synthesis of compounds like HOE 694, which is a derivative of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective inhibitors of Na+/H+ exchange. These compounds are valuable in physiological and pharmacological research, particularly in studies related to cellular ion exchange mechanisms (Weichert et al., 1997).
Pharmaceutical Chemistry
- β3-Adrenoceptor Agonists : Perrone et al. (2009) report the development of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as potent and selective β3-adrenoceptor agonists. These findings are significant for the development of drugs targeting β3-adrenoceptors, which are important in treating various pathological conditions (Perrone et al., 2009).
Chemical Kinetics and Reactions
- Cyclin-Dependent Kinase Inhibitors : Griffin et al. (2006) explored the development of cyclin-dependent kinase inhibitors using a novel variant of the Cope elimination process. This research, involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, contributes to the field of cancer research by identifying potential inhibitors of key proteins involved in cell cycle regulation (Griffin et al., 2006).
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLOMFBBVEBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)

![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)

![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)



![9,9-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B1432723.png)
